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Compound Name: Caficrestat

Cat. No.: B605651

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Caficrestat (AT-001), an investigational aldose
reductase inhibitor, with the current standard of care for the management of diabetic
cardiomyopathy (DbCM). The information is compiled from clinical trial data and published
research to support evidence-based evaluation.

Executive Summary

Diabetic cardiomyopathy is a significant complication of diabetes mellitus, characterized by
myocardial dysfunction independent of coronary artery disease, hypertension, or significant
valvular disease. The current standard of care focuses on managing cardiovascular risk
factors, primarily through glycemic control and blood pressure management, with Sodium-
Glucose Cotransporter-2 (SGLT2) inhibitors and Glucagon-Like Peptide-1 (GLP-1) receptor
agonists showing significant cardiovascular benefits. Caficrestat emerges as a novel
therapeutic agent targeting the polyol pathway, which is implicated in the pathogenesis of
diabetic complications. This guide benchmarks the clinical performance of Caficrestat against
established therapeutic strategies for DbCM.

Quantitative Data Comparison

The following tables summarize the key quantitative data from the Phase 3 ARISE-HF trial for
Caficrestat and established efficacy data for standard of care therapies in related
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cardiovascular outcomes. It is important to note that direct head-to-head trials are not available;

the data for Caficrestat is from a placebo-controlled trial.

Table 1: Efficacy of Caficrestat in the ARISE-HF Trial[1]

] Caficrestat
) Patient )
Endpoint _ (1500mg Placebo Difference p-value
Population
BID)
Change in
Peak VO2
Overall
from Baseline ) -0.01 -0.31 0.30 0.210
Population
to 15 Months
(ml/kg/min)
Change in
Subgroup not
Peak VO2
on
from Baseline ) +0.08 -0.54 0.62 0.040
SGLT2i/GLP-
to 15 Months
. 1RA
(ml/kg/min)
Table 2: Safety and Tolerability of Caficrestat in the ARISE-HF Trial
Caficrestat (1000mg  Caficrestat (1500mg
Adverse Event Placebo
BID) BID)
Serious Adverse
12.3% 17.3% 14.3%
Events
Treatment-Emergent
81.6% 81.0% 79.1%
Adverse Events
Treatment-Related
9.6% 9.5% 3.9%

Discontinuations

Mechanisms of Action

Caficrestat: Aldose Reductase Inhibition
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Caficrestat is a potent and selective inhibitor of the enzyme aldose reductase.[1] In
hyperglycemic states, excess glucose is shunted into the polyol pathway. Aldose reductase
catalyzes the first and rate-limiting step in this pathway, converting glucose to sorbitol.[2][3]
This process consumes NADPH and leads to the accumulation of sorbitol, which can cause
osmotic stress. The subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase
further disrupts the cellular redox balance. By inhibiting aldose reductase, Caficrestat aims to
prevent these detrimental downstream effects, including oxidative stress, inflammation, and
cellular damage, which are thought to contribute to the pathophysiology of diabetic
cardiomyopathy.[4][5][6]
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Mechanism of Action of Caficrestat.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b605651?utm_src=pdf-body-img
https://www.benchchem.com/product/b605651?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Standard of Care: SGLT2 Inhibitors and GLP-1 Receptor
Agonists

The current standard of care for patients with type 2 diabetes and established cardiovascular
disease or at high risk for it often includes SGLT2 inhibitors and GLP-1 receptor agonists, due
to their proven cardiovascular benefits.

e SGLT2 Inhibitors: These agents block the reabsorption of glucose in the kidneys, leading to
glucosuria.[7] Their cardioprotective mechanisms are multifactorial and include improved
glycemic control, osmotic diuresis leading to reduced preload, modest blood pressure
reduction, weight loss, and a shift in cardiac metabolism towards more efficient ketone body
utilization.[7][8][9]

o GLP-1 Receptor Agonists: These drugs mimic the action of the incretin hormone GLP-1,
stimulating glucose-dependent insulin secretion and suppressing glucagon release.[10] Their
cardiovascular benefits are attributed to improved glycemic control, weight loss, blood
pressure reduction, and potential direct effects on the vasculature and myocardium, including
anti-inflammatory and anti-atherosclerotic properties.[10][11][12][13]
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Mechanisms of Standard of Care Therapies.

Experimental Protocols
ARISE-HF Clinical Trial (for Caficrestat)

The efficacy and safety of Caficrestat were evaluated in the Phase 3, multicenter, randomized,
double-blind, placebo-controlled ARISE-HF trial.[14]

» Objective: To assess the ability of AT-001 (Caficrestat) to improve or prevent the decline in
exercise capacity in patients with diabetic cardiomyopathy at high risk of progressing to overt

heart failure.[14]
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Patient Population: The trial enrolled 675 adults with type 2 diabetes mellitus and diabetic
cardiomyopathy. Key inclusion criteria included being 60 years or older, or 40 years or older
with a diabetes duration of 10 or more years, or with mild to moderate loss of kidney
function.[15] Exclusion criteria included a prior diagnosis of heart failure, a history of
myocardial infarction, or coronary artery disease.[15]

Intervention: Patients were randomized to receive either Caficrestat (1000 mg or 1500 mg
twice daily) or a matching placebo, in addition to their standard diabetes care.[16]

Primary Endpoint: The primary endpoint was the change in peak oxygen uptake (Peak VOZ2)
from baseline to 15 months.[1] Peak VOZ2 is a measure of cardiorespiratory fitness and is
determined through a cardiopulmonary exercise test (CPET).[17][18]

Cardiopulmonary Exercise Testing (CPET) Protocol (General): While the specific protocol for
ARISE-HF is not detailed, CPET for determining Peak VO2 in clinical trials typically involves
a graded exercise test on a treadmill or cycle ergometer.[19] Exercise intensity is
progressively increased until the patient reaches exhaustion. During the test, respiratory
gases are analyzed to measure oxygen consumption, and the highest value achieved is
recorded as Peak VO2.[17][20]
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ARISE-HF Trial Workflow.
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Conclusion

Caficrestat, with its novel mechanism of aldose reductase inhibition, has demonstrated a
stabilizing effect on cardiac functional capacity in a subgroup of patients with diabetic
cardiomyopathy not treated with SGLT2 inhibitors or GLP-1 receptor agonists. While the
primary endpoint in the overall population of the ARISE-HF trial was not met, the findings in the
subgroup suggest a potential therapeutic niche. The current standard of care, particularly
SGLT2 inhibitors and GLP-1 receptor agonists, offers broad cardiovascular benefits. Further
research, including potential head-to-head trials, would be necessary to definitively position
Caficrestat within the therapeutic landscape for diabetic cardiomyopathy. The favorable safety
profile of Caficrestat is a positive attribute for its continued investigation. This guide provides a
foundational comparison to aid researchers and drug development professionals in their
ongoing evaluation of emerging therapies for this complex disease.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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